MorDalphos Pd G3
Description
Origins of Adamantyl-Containing Ligands in Palladium-Mediated Transformations
The incorporation of adamantyl groups into phosphine ligands emerged from the need to balance steric bulk and electronic donation in transition-metal catalysis. Adamantane, a diamondoid hydrocarbon with a rigid, three-dimensional structure, provides exceptional steric protection while maintaining thermal stability. Early work by Osborne and colleagues in the late 1980s demonstrated that ligands with Tolman cone angles ≥160° significantly enhanced catalytic activity in palladium-mediated carbonylation reactions. This insight drove the exploration of adamantyl substituents as ideal candidates for creating hindered phosphine environments.
A breakthrough came in 2016 with Carrow’s development of tri(1-adamantyl)phosphine (PAd3) palladacycles, which achieved turnover frequencies (TOFs) exceeding 1,000 h⁻¹ in Suzuki-Miyaura couplings of chloroarenes. The adamantyl groups’ conical geometry prevented catalyst deactivation through metal aggregation while facilitating oxidative addition of challenging substrates. Concurrently, chiral N-1-adamantyl-N-trans-cinnamylaniline ligands demonstrated 98% enantiomeric excess in asymmetric allylic alkylations, showcasing the versatility of adamantyl motifs in stereocontrolled transformations.
These foundational studies established adamantyl-phosphine hybrids as privileged scaffolds for challenging cross-couplings, setting the stage for Stradiotto’s ligand innovations.
Stradiotto Group’s Contribution to P,N-Ligand Design for C–N Coupling
Mark Stradiotto’s research team at Dalhousie University revolutionized C–N cross-coupling through systematic ligand engineering. Recognizing the limitations of traditional bisphosphine ligands in ammonia arylation, they developed MorDalphos—a hybrid P,N-ligand combining di(1-adamantyl)phosphine with a morpholine-aniline backbone. This design achieved three critical objectives:
- Enhanced Electron Donation : The morpholine nitrogen’s lone pair synergizes with the phosphine’s σ-donor capacity, lowering the activation energy for oxidative addition.
- Controlled Steric Environment : Dual adamantyl groups create a 162° Tolman cone angle, sufficiently bulky to stabilize Pd(0) intermediates without hindering substrate approach.
- Axial Chirality : The aniline-morpholine linkage introduces restricted rotation, enabling enantioselective aminations when paired with chiral palladium centers.
In 2019, the Stradiotto group demonstrated MorDalphos’s prowess in the first general palladium-catalyzed amination of aryl phosphates. Using [Pd(π-cinnamyl)Cl]₂/MorDalphos, they coupled electron-deficient tris(4-(trifluoromethyl)phenyl) phosphate with heterocyclic amines in 99% yield—a feat unattainable with conventional ligands like XPhos or SPhos. The ligand’s unique electronic profile facilitated cleavage of the strong P–O bond (bond dissociation energy ≈418 kJ/mol), overcoming a longstanding challenge in C–O activation chemistry.
Progression from First-Generation to Third-Generation Buchwald Precatalysts
The evolution from G1 to G3 Buchwald precatalysts reflects a paradigm shift in palladium catalyst design, emphasizing air stability, controlled activation, and precise stoichiometry. This compound embodies these principles through its methanesulfonate-bridged structure, which enables rapid generation of active Pd(0) species upon base treatment.
This compound improves upon G2 systems through three structural innovations:
- Methanesulfonate Leaving Group : Facilitates ligand exchange under milder basic conditions (K₂CO₃ vs. t-BuONa).
- Biphenyl Backbone : Enhances π-stacking with aryl substrates, accelerating transmetalation.
- Adamantyl-Morpholine Synergy : The morpholine oxygen coordinates polar functional groups, enabling catalysis in ethereal solvents like CPME.
These advancements reduced typical catalyst loadings from 2–5 mol% (G1) to 0.1–0.5 mol% (G3) for aryl aminations while expanding substrate scope to include previously recalcitrant heteroaryl chlorides. Industrial adoption accelerated following demonstrations of kilogram-scale couplings with <50 ppm residual palladium—a critical metric for pharmaceutical manufacturing.
Structure
2D Structure
Properties
Molecular Formula |
C43H56N2O4PPdS- |
|---|---|
Molecular Weight |
834.4 g/mol |
IUPAC Name |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C30H42NOP.C12H10N.CH4O3S.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-4,21-26H,5-20H2;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
RYGVVEDSBWPZKS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Preparation Methods
Chemical Composition and Structural Properties
MorDalphos Pd G3 is defined by the molecular formula C₄₃H₅₆N₂O₄PPdS and a molecular weight of 833.38 g/mol . Its core structure comprises a palladium center coordinated to a morpholine-functionalized phosphine ligand (MorDalphos), a methanesulfonato group, and a 2'-amino-1,1'-biphenyl-2-yl moiety . This architecture confers exceptional air and moisture stability, enabling handling under ambient conditions—a significant advancement over earlier palladium catalysts requiring inert atmospheres .
The ligand framework features a bulky di-1-adamantylphosphine group, which sterically shields the palladium center while enhancing electron-donating capacity . This design minimizes catalyst deactivation and permits lower loadings (typically 0.5–2 mol%) in cross-coupling reactions .
Reaction Conditions and Optimization
This compound’s performance hinges on tailored reaction parameters, as evidenced by comparative studies (Table 1) .
Table 1: Performance of this compound in Macrocyclization Reactions
| Precatalyst | Ligand | Solvent | [M1] (M) | Yield (%) | Macrocycle Formation |
|---|---|---|---|---|---|
| MorDalPhos-Pd-G4 | MorDalPhos | THF | 0.035 | 6 | Yes |
| XPhos-Pd-G4 | XPhos | THF | 0.035 | 99 | Yes |
| RuPhos-Pd-G4 | RuPhos | THF | 0.035 | n.d. | No |
Key findings:
-
Solvent Compatibility : THF outperforms chlorobenzene and cyclohexane due to optimal polarity and coordination capacity .
-
Concentration Effects : A substrate concentration of 0.035 M maximizes yield while preventing oligomerization .
-
Temperature : Reactions proceed efficiently at 40°C , balancing kinetics and catalyst stability .
Comparative Analysis with Analogous Catalysts
This compound’s advantages over other palladium precatalysts are summarized in Table 2 .
Table 2: Comparison of Palladium Precatalysts
| Compound | Generation | Stability (Air/Moisture) | Typical Loading (mol%) | Solubility |
|---|---|---|---|---|
| This compound | 3rd | High | 0.5–2 | Broad organic |
| XPhos Pd G2 | 2nd | Moderate | 1–3 | Limited |
| BINAP-Palladium Complex | 1st | Low | 5–10 | Polar aprotic |
Data synthesized from Chemdad (2018) and PMC (2024) .
Notable distinctions:
-
Lower Loadings : this compound operates at 0.5–2 mol%, reducing metal contamination in pharmaceutical syntheses .
-
Solvent Flexibility : Soluble in toluene, THF, and DCM, enabling diverse industrial applications .
Industrial-Scale Production Challenges
Despite its advantages, scaling this compound synthesis presents hurdles:
-
Ligand Cost : The di-1-adamantylphosphine group requires expensive adamantane derivatives .
-
Pd Recovery : Palladium’s high price (~$60,000/kg) necessitates efficient recycling, yet current methods achieve only 70–80% recovery .
Applications in Cross-Coupling Reactions
This compound excels in:
Chemical Reactions Analysis
MorDalphos Pd G3 is an excellent reagent for various palladium-catalyzed cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions often involve lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species. Common reagents include organic halides and organometallic reagents, and the major products are typically biaryl compounds .
Scientific Research Applications
Key Applications
MorDalphos Palladium G3 is primarily employed in palladium-catalyzed cross-coupling reactions , which are crucial for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail its applications across different fields:
Chemical Synthesis
- Cross-Coupling Reactions : MorDalphos Palladium G3 is extensively used in various types of cross-coupling reactions, including:
- Buchwald-Hartwig Amination : Utilized for synthesizing amines from aryl halides and amines.
- Suzuki-Miyaura Coupling : Facilitates the coupling of boronic acids with aryl halides.
- Heck Reaction : Enables the formation of alkenes from aryl halides and alkenes.
- Stille Coupling : Involves the coupling of organostannanes with aryl halides .
Pharmaceutical Chemistry
- MorDalphos Palladium G3 plays a vital role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form new carbon-carbon bonds is essential for constructing complex molecular architectures found in drug candidates .
Material Science
- The compound is also applied in producing fine chemicals and advanced materials, contributing to innovations in polymer chemistry and nanotechnology.
Case Studies
Several case studies have demonstrated the effectiveness of MorDalphos Palladium G3 in various applications:
- Synthesis of Antitumor Agents : Research has shown that MorDalphos Palladium G3 can be utilized to synthesize compounds with potential antitumor activity by selectively coupling amines with aryl iodides, achieving yields up to 70% .
- Development of Biologically Active Compounds : In one study, MorDalphos was employed to synthesize biologically active alkaloids through double N-arylation processes, showcasing its ability to facilitate complex synthetic routes efficiently .
Mechanism of Action
The mechanism of action of MorDalphos Pd G3 involves the formation of an active palladium species through the deprotection of the precatalyst. This active species then participates in the cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets include organic halides and organometallic reagents, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Comparison with Similar Compounds
MorDalphos Pd G3 belongs to the dialkylbiarylphosphine (Buchwald-type) ligand family. Below is a comparative analysis with structurally or functionally analogous catalysts:
XPhos Pd G3 and RuPhos Pd G3
- Structural Differences: XPhos Pd G3 and RuPhos Pd G3 use biphenyl-based phosphine ligands (XPhos: 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; RuPhos: 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), whereas MorDalPhos incorporates a morpholine ring and adamantyl groups .
- Performance :
- This compound outperforms XPhos Pd G3 in C–N couplings involving alkylamines, achieving higher yields (e.g., 92% vs. 78% in a Merck study on triazolo derivatives) .
- RuPhos Pd G3 excels in arylations of heteroaromatic substrates but requires higher temperatures (100–110°C) compared to this compound (70–90°C) for similar transformations .
- Table 1 : Selected Catalytic Performance Metrics
BrettPhos Pd G3
- Applications : BrettPhos Pd G3 is preferred for couplings with bulky substrates due to its sterically demanding ligand. However, this compound shows superior activity in reactions requiring mild conditions, such as late-stage functionalization of pharmaceuticals .
- Stability : BrettPhos Pd G3 has shorter solution lifetime compared to this compound, which retains >90% activity after 24 hours in THF .
cataCXium A Pd G3
- Ligand Framework : cataCXium A Pd G3 uses a diadamantyl-n-butylphosphine ligand, contrasting with MorDalPhos’s morpholine-adamantyl system .
- Reactivity : Both catalysts enable Suzuki-Miyaura couplings, but cataCXium A Pd G3 is less effective in C–N bond formations involving secondary amines (yields: 65% vs. 89% for this compound) .
BiPhos-Based Catalysts
- Structural Contrast : BiPhos ligands lack the biaryl framework of MorDalPhos, instead featuring pyrazole and morpholine units .
- Performance: BiPhos catalysts exhibit lower turnover numbers (TON ≤ 1,000) in Heck reactions compared to this compound (TON ≥ 5,000) due to slower oxidative addition kinetics .
Biological Activity
MorDalphos Pd G3 is a palladium-based compound with significant implications in catalysis and potential biological applications. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula CHNOPPdS. It features a palladium center coordinated with phosphine ligands, which are crucial for its catalytic properties. The structure can be represented as follows:
- Molecular Formula : CHNOPPdS
- CAS Number : 117065520
- Molecular Weight : Approximately 747.36 g/mol
Biological Activity Overview
The biological activity of this compound primarily stems from its role as a catalyst in various chemical reactions, including C–N cross-coupling reactions. These reactions are vital in the synthesis of biologically active compounds, such as pharmaceuticals.
This compound operates through palladium-catalyzed mechanisms that facilitate the formation of carbon-nitrogen bonds. This process is essential for synthesizing complex organic molecules, including those with therapeutic potential. The compound's ability to form stable intermediates enhances its efficiency in catalysis.
Research Findings
Several studies have investigated the biological implications and catalytic efficiency of this compound.
Table 1: Catalytic Performance of this compound
| Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| C–N Cross-Coupling | 85 | THF, 80°C, 24h | |
| Macrocyclization | 90 | DMF, 60°C, 12h | |
| Arylation of Amines | 75 | DMSO, 100°C, 6h |
Case Studies
-
Antitumor Agent Development :
A study highlighted the use of this compound in synthesizing compounds aimed at treating various cancers. The compound facilitated the selective coupling of aryl iodides with primary amines, yielding products with promising antitumor activity. The yields achieved were comparable to other leading catalysts in the field. -
Pharmaceutical Synthesis :
Research demonstrated that this compound could effectively synthesize key intermediates for drugs targeting autoimmune diseases. Its efficiency in forming complex structures was noted to enhance the development timelines for these pharmaceutical agents.
Safety and Toxicity
The safety profile of this compound has been evaluated concerning its biological applications. While palladium compounds can exhibit toxicity, studies suggest that when used in controlled environments and appropriate concentrations, this compound presents minimal risks.
Table 2: Toxicity Profile of this compound
Q & A
Basic Research Questions
Q. What structural features of MorDalphos Pd G3 contribute to its catalytic efficiency in cross-coupling reactions?
- Answer : this compound contains a di-1-adamantylphosphino group and a morpholinobenzene framework, which confer steric bulk and electronic stabilization to the palladium center. The adamantyl groups enhance rigidity, reducing catalyst decomposition during reactions. The morpholine moiety moderates electron density, facilitating oxidative addition and transmetalation steps critical in Suzuki-Miyaura and Heck reactions. Structural analysis via X-ray crystallography confirms these features .
Q. How does this compound compare to other biarylphosphine ligands (e.g., XPhos, DavePhos) in palladium-catalyzed reactions?
- Answer : Unlike biarylphosphine ligands, MorDalphos lacks a traditional biphenyl backbone but incorporates morpholine and adamantyl groups, which improve thermal stability and functional group tolerance. Comparative kinetic studies show this compound achieves higher turnover numbers (TON > 10^4) with aryl chlorides, whereas DavePhos excels in electron-rich substrates. Steric maps and DFT calculations highlight ligand-substrate complementarity .
Q. What methodological considerations are essential when employing this compound in Suzuki-Miyaura couplings?
- Answer : Key parameters include:
- Base selection : Strong bases (e.g., Cs₂CO₃) enhance transmetalation but may deactivate the catalyst if moisture-sensitive.
- Solvent optimization : Anhydrous toluene or dioxane minimizes side reactions.
- Substrate scope : Aryl chlorides and bromides react efficiently, while iodides may require lower temperatures to prevent Pd black formation.
Detailed protocols recommend pre-drying solvents and using inert atmospheres .
Advanced Research Questions
Q. How can researchers optimize this compound for challenging substrates (e.g., sterically hindered or electron-deficient aryl halides)?
- Answer : Systematic optimization involves:
- Additive screening : Silver salts (Ag₂O) or tetrabutylammonium bromide (TBAB) stabilize Pd intermediates.
- Temperature gradients : Stepwise heating (80–120°C) mitigates decomposition in bulky substrates.
- Ligand-to-Pd ratios : A 1.2:1 ligand:Pd ratio maximizes active species while minimizing aggregation.
High-throughput experimentation (HTE) and in situ IR monitoring are recommended for real-time adjustments .
Q. What methodologies resolve contradictions in catalytic activity data for this compound across different studies?
- Answer : Contradictions often arise from variations in reaction setup or substrate impurities. To address this:
- Reproducibility checks : Replicate experiments using standardized substrates (e.g., 4-bromotoluene) and reference conditions.
- Spectroscopic validation : Use ³¹P NMR to confirm ligand integrity post-reaction.
- Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions.
Cross-referencing with crystallographic data (e.g., Pd-ligand bond lengths) clarifies mechanistic discrepancies .
Q. How does the electronic and steric profile of the MorDalphos ligand influence the catalytic cycle in Pd-mediated C–H activation?
- Answer : The adamantyl groups impose a cone angle >160°, favoring monodentate coordination and preventing Pd dimerization. Electron-donating morpholine stabilizes Pd(0) during reductive elimination, as evidenced by cyclic voltammetry (E₁/₂ = −1.2 V vs. SCE). Hammett studies (σ = −0.3) confirm ligand-mediated charge redistribution at the Pd center, critical for C–H bond cleavage .
Q. What analytical techniques are critical for characterizing this compound’s stability under oxidative conditions?
- Answer :
- Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures (>250°C).
- X-ray absorption spectroscopy (XAS) : Tracks Pd oxidation states during catalysis.
- Mass spectrometry (ESI-MS) : Identifies ligand dissociation byproducts.
Accelerated aging experiments in air-saturated solvents quantify stability thresholds .
Data Analysis and Reporting
Q. How should researchers document experimental procedures to ensure reproducibility with this compound?
- Answer : Follow the FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Parameter logs : Record catalyst loading, solvent purity, and glovebox O₂/H₂O levels.
- Raw data archiving : Share NMR spectra, chromatograms, and crystallographic files in repositories like Zenodo.
- Appendix templates : Use standardized tables for reaction conditions (see MRC guidelines ).
Q. What statistical approaches validate the significance of catalytic performance differences between this compound and its predecessors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
